1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one

Description

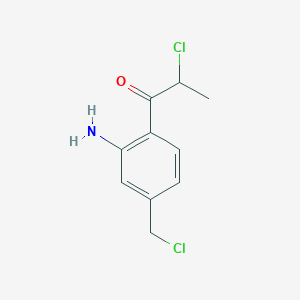

1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one is a chlorinated aromatic ketone derivative characterized by a propan-1-one backbone substituted with a 2-amino-4-(chloromethyl)phenyl group and an additional chlorine atom at the β-position.

The chloromethyl group at the para position of the phenyl ring introduces steric and electronic effects that could influence reactivity and intermolecular interactions. Such structural features are common in bioactive molecules, as seen in related antimicrobial chalcones and pyridine derivatives .

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

1-[2-amino-4-(chloromethyl)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H11Cl2NO/c1-6(12)10(14)8-3-2-7(5-11)4-9(8)13/h2-4,6H,5,13H2,1H3 |

InChI Key |

NNYKSRGKUZTBGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)CCl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of 2-amino-4-methylphenyl derivatives followed by the introduction of the chloropropanone moiety. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Condensation Reactions: The amino group can engage in condensation reactions with carbonyl compounds, forming imines or amides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Chloromethyl vs. Trifluoromethylthio ():

The trifluoromethylthio (-SCF₃) group in the analog increases molecular weight (283.7 vs. 245.1 g/mol) and lipophilicity, which may enhance membrane permeability. In contrast, the chloromethyl (-CH₂Cl) group in the target compound offers a reactive site for nucleophilic substitution, enabling further derivatization .- Amino Group Position (): The 2-amino group in the target compound may mimic the antimicrobial chalcones in , where electron-donating groups (e.g., -NH₂) enhance activity against Aspergillus niger. Comparatively, 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () shows that hydroxyl groups improve antifungal efficacy, suggesting the amino group could play a similar role .

Physicochemical Properties

- Solubility and Stability: The amino group in the target compound could improve water solubility compared to non-polar analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one. However, the chloromethyl group may increase susceptibility to hydrolysis, necessitating stability studies .

Biological Activity

1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

- Amino group : Capable of forming hydrogen bonds with biological macromolecules.

- Chloromethyl group : Can participate in covalent bonding with nucleophilic sites on proteins or enzymes.

- Ketone functional group : Implicated in various biological interactions.

The molecular formula for this compound is , with a molecular weight of approximately 232.10 g/mol. These structural characteristics suggest a high potential for reactivity and biological activity, making this compound a subject of interest in medicinal chemistry and drug development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and increasing efficacy against various pathogens. Studies have shown that derivatives of this compound can effectively inhibit both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts such as Candida albicans .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has been reported to inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxic effects. The mechanism of action appears to involve the modulation of key enzymes and receptors involved in cancer cell proliferation and survival .

Case Study: MCF-7 Cell Line

A study evaluating the effects of this compound on the MCF-7 cell line revealed:

- IC50 Value : Approximately 15.63 µM, comparable to known anticancer agents like Tamoxifen.

- Mechanism : Induction of apoptosis through increased p53 expression and caspase-3 activation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways critical for cell growth and survival .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Continuous flow reactors are often employed in industrial settings to maintain precise control over reaction conditions, ensuring high yield and purity .

General Synthesis Steps

- Formation of the Amino Group : Introduction through amination reactions.

- Chloromethylation : Use of chloromethyl reagents to install the chloromethyl group.

- Ketone Formation : Achieved through oxidation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.